molecular formula C20H22N4O2S2 B12186957 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

Cat. No.: B12186957
M. Wt: 414.5 g/mol
InChI Key: MPGUSXRYOMFMCP-VKAVYKQESA-N
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Description

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a complex organic compound that features a thiazolidinone core, a benzylidene group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone and benzaldehyde.

    Attachment of the Imidazole Moiety: The final step involves the coupling of the thiazolidinone-benzylidene intermediate with an imidazole derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It can be used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • 4-[(5Z)-5-(4-Dibutylaminobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is unique due to its combination of a thiazolidinone core, benzylidene group, and imidazole moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)butanamide

InChI

InChI=1S/C20H22N4O2S2/c25-18(22-9-5-11-23-13-10-21-15-23)8-4-12-24-19(26)17(28-20(24)27)14-16-6-2-1-3-7-16/h1-3,6-7,10,13-15H,4-5,8-9,11-12H2,(H,22,25)/b17-14-

InChI Key

MPGUSXRYOMFMCP-VKAVYKQESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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